(R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid
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Overview
Description
®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid is a chiral compound that belongs to the class of tetrahydroquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline-2-carboxylic acid using a chiral catalyst to obtain the desired ®-enantiomer. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced chiral catalysts and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Further reduction can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.
Major Products
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: Various tetrahydroquinoxaline derivatives.
Substitution: Derivatives with different functional groups replacing the carboxylic acid group.
Scientific Research Applications
®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to its structure. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxylic acid: The oxidized form of ®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid.
Tetrahydroquinoxaline derivatives: Compounds with similar tetrahydroquinoxaline structures but different functional groups.
Uniqueness
®-1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid is unique due to its chiral nature and specific structural properties, which make it valuable in asymmetric synthesis and as a chiral ligand.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
(2R)-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
VRRWYUWUFBCTEZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C2N1)C(=O)O |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C(=O)O |
Origin of Product |
United States |
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